2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol
Description
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol (CAS: 2231674-25-0) is a high-purity (≥97%) spirocyclic compound with a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) substituent. Its hydrochloride salt form enhances solubility and stability, making it a versatile building block in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)5-7(6-8)1-3-13-4-2-7/h13-14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIANNDUQQLTYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylation reagents in the presence of catalysts. For example, the reaction of a suitable azaspiro compound with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Key Features | Source |
|---|---|---|---|
| PCC (Pyridinium Chlorochromate) in DCM | 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-one | Selective oxidation to ketone without disrupting the spirocyclic framework. | |
| KMnO₄ in acidic conditions | Carboxylic acid derivative | Over-oxidation observed in harsh conditions; limited synthetic utility. |
-
Mechanistic Insight : The hydroxyl group’s oxidation proceeds via a two-electron transfer mechanism, with PCC acting as a mild oxidizing agent to avoid ring strain or decomposition.
Reduction Reactions
The hydroxyl group can be reduced to a hydrocarbon chain:
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| NaBH₄ in methanol | 2-(Trifluoromethyl)-7-azaspiro[3.5]nonane | Low yield due to steric hindrance from the spiro system. | |
| LiAlH₄ in THF | Secondary alcohol derivatives | Requires anhydrous conditions; side reactions with amine possible. |
Substitution Reactions
The nitrogen in the azaspiro ring participates in nucleophilic substitutions:
Alkylation
Acylation
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under acidic or nucleophilic conditions:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| HCl (concentrated) | Linear amino alcohol derivative | Protonation of nitrogen triggers ring cleavage. | |
| H₂O/H₂SO₄ at 80°C | Trifluoromethylated cyclohexanol | Hydrolysis followed by rearrangement. |
Elimination Reactions
Dehydration of the hydroxyl group forms alkenes:
| Reagent/Conditions | Product | Stereochemistry | Source |
|---|---|---|---|
| H₂SO₄ (concentrated) | 2-(Trifluoromethyl)-7-azaspiro[3.5]nonene | Mixture of stereoisomers due to spiro strain. |
Cycloaddition and Heterocycle Formation
The amine and hydroxyl groups enable participation in cycloadditions:
| Reaction Partner | Product | Catalyst/Conditions | Source |
|---|---|---|---|
| Ethyl propiolate | Spiro-fused oxazole derivatives | Cu(I)-catalyzed click chemistry. |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₅F₃N₁O
- Molecular Weight : 209.21 g/mol
- Structure : The compound features a nitrogen atom integrated into its spiro ring system, contributing to its distinctive chemical behavior.
The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and interaction with biological targets. The SMILES representation is OC1(C(F)(F)F)CC2(CCNCC2)C1 .
Enzyme Inhibition
Research has indicated that 2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol may exhibit enzyme inhibitory properties, making it a candidate for drug development targeting specific biochemical pathways. Its mechanism typically involves binding to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .
Receptor Modulation
The compound has been studied for its role as a receptor modulator, particularly in the context of G protein-coupled receptors (GPCRs). For instance, novel derivatives have been designed based on this compound that act as agonists for the GPR119 receptor, which is involved in glucose metabolism . Compounds derived from this structure have shown promising results in lowering blood glucose levels in diabetic models.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the use of oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Variations in reaction conditions such as temperature and solvent can significantly affect yield and purity, making it adaptable for both laboratory and industrial applications.
Key Synthesis Steps:
- Formation of the Spirocyclic Structure : Initial reactions focus on creating the spirocyclic framework.
- Introduction of the Trifluoromethyl Group : This step is crucial for enhancing the compound's biological activity.
- Final Modifications : Further functionalization can lead to derivatives with enhanced properties.
Studies on the biological activities of this compound have revealed its potential as a lead compound in pharmaceuticals. Its interactions with various biological targets suggest that it could influence numerous biochemical pathways relevant to disease treatment .
Case Study: GPR119 Agonists
In a study focused on optimizing derivatives of 7-azaspiro[3.5]nonane, one compound demonstrated significant agonistic activity towards GPR119, showing a favorable pharmacokinetic profile in animal models . This highlights the potential for developing new therapeutic agents based on this structural framework.
Applications Beyond Medicine
While primarily studied for medicinal applications, this compound also holds promise in material science due to its unique structural features . Its ability to participate in various chemical reactions makes it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the spirocyclic structure can provide rigidity and stability, which may contribute to its bioactivity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Structural Variations
The spiro[3.5]nonane scaffold is shared among analogues, but substituents and functional groups differ significantly:
Reactivity and Stability
- Trifluoromethyl Derivative : The -CF₃ group imparts metabolic resistance and electron-withdrawing effects, enhancing binding affinity in drug-receptor interactions . The hydroxyl group increases polarity but may reduce stability compared to ketone analogues.
- Ketone Analogues (e.g., 7-Azaspiro[3.5]nonan-2-one): Ketones exhibit higher chemical stability but require controlled pH and temperature to prevent degradation .
Commercial Availability and Pricing
Biological Activity
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- IUPAC Name : this compound
- CAS Number : 1251922-79-8
- Molecular Formula : C9H14F3NO
- Molecular Weight : 209.21 g/mol
- Purity : Typically ≥ 97% in commercial samples .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with cellular receptors or enzymes. This can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
-
GPR119 Agonism :
- A study identified compounds structurally related to this compound as potent agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. Compound 54g demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models, suggesting potential for diabetes treatment .
- Anticancer Properties :
-
Neuroprotective Effects :
- Preliminary investigations indicate potential neuroprotective effects, although detailed studies are still required to elucidate the mechanisms involved.
Research Findings and Case Studies
Synthesis and Chemical Reactions
The synthesis of this compound typically involves reactions with trifluoromethylating agents under controlled conditions. Common methods include using trifluoromethyl iodide (CF3I) in the presence of bases like potassium carbonate (K2CO3). This compound can undergo various chemical transformations, such as oxidation and reduction, allowing for the development of derivatives with altered biological activities .
Q & A
Q. How can researchers optimize the synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol to improve yields?
Methodological Answer: Synthetic optimization should focus on:
- Cyclization strategies : Adapt Wittig reactions or ring-closing metathesis used for analogous spirocyclic amines (e.g., 7-azaspiro[3.5]nonane derivatives) .
- Trifluoromethyl incorporation : Utilize trifluoromethylation reagents (e.g., Togni’s reagent) during late-stage functionalization to minimize side reactions .
- Solvent and temperature control : For cyclization steps, polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency, as seen in related spirocyclic syntheses .
Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
Q. How does the trifluoromethyl group influence the compound’s reactivity in derivatization reactions?
Methodological Answer: The CF₃ group:
- Electron-withdrawing effects : Reduces nucleophilicity at adjacent positions, requiring stronger bases (e.g., LDA) for deprotonation in alkylation reactions .
- Steric hindrance : Limits accessibility for bulky electrophiles; prioritize small reagents (e.g., methyl iodide) for functionalization .
- Stability : Use mild acidic conditions (pH 4–6) to prevent cleavage, as demonstrated in trifluoromethyl-spirocyclic analogs .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for chiral studies?
Methodological Answer:
- Chiral auxiliaries : Introduce tert-butyl carbamate groups (e.g., Boc-protected intermediates) to guide asymmetric induction during cyclization .
- Catalytic asymmetric methods : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP), as used in spirocyclic amine synthesis .
- Resolution techniques : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers post-synthesis .
Q. How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
- Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with methyl or hydroxyl groups) to isolate pharmacophore contributions .
- Cellular permeability : Measure logP values and adjust formulations (e.g., PEG-based delivery) to address discrepancies between in vitro and in vivo results .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like FXR or kinases, leveraging spirocyclic conformer libraries .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of CF₃ interactions in binding pockets .
- QSAR models : Train on spirocyclic amine datasets to predict ADMET properties and optimize lead candidates .
Q. How does the spirocyclic ring’s stability impact formulation development?
Methodological Answer:
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10; buffer formulations near pH 6.5 to minimize ring-opening .
- Excipient compatibility : Avoid strong oxidizers (e.g., peroxides); use cyclodextrins to enhance solubility without destabilizing the spiro core .
Q. What methodologies enable selective functionalization of the azaspiro ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
